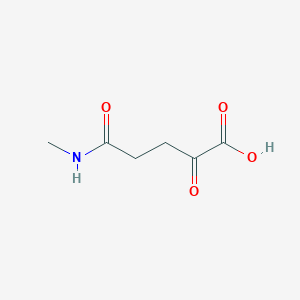

N-methyl-2-oxoglutaramic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

5-(methylamino)-2,5-dioxopentanoic acid |

InChI |

InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) |

InChI Key |

MOIJYNHJLPUMNX-UHFFFAOYSA-N |

SMILES |

CNC(=O)CCC(=O)C(=O)O |

Canonical SMILES |

CNC(=O)CCC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl 2 Oxoglutaramic Acid

De Novo Synthesis Approaches for N-Methyl-2-oxoglutaramic Acid

The creation of this compound can be approached through several synthetic strategies, including non-enzymatic chemical pathways and biocatalytic routes. These methods often involve the formation of the core 2-oxoglutaramic acid structure followed by or incorporating N-methylation.

Non-Enzymatic Synthetic Pathways for this compound Formation

A plausible synthetic route to this compound involves a two-step process starting from α-ketoglutaric acid. The initial step is the formation of the amide bond, followed by N-methylation.

One common method for amide bond formation is the reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent. nih.govfishersci.co.uk In this case, α-ketoglutaric acid can be reacted with methylamine (B109427). To achieve this, the carboxylic acid group intended for amidation must be selectively activated. This can be accomplished by converting α-ketoglutaric acid to its anhydride (B1165640) by treatment with a dehydrating agent like acetic anhydride. The resulting α-ketoglutaric anhydride can then react with methylamine to form this compound. libretexts.org The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct reaction between α-ketoglutaric acid and methylamine to form the desired amide. masterorganicchemistry.comrsc.org

Alternatively, starting from L-glutamic acid, a multi-step synthesis can be envisioned. L-glutamic acid can be converted to L-pyroglutamic acid, which can then be N-methylated to yield N-methylpyroglutamate. Subsequent ring-opening of the N-methylpyroglutamate would yield the desired this compound.

The second key step, N-methylation of the parent compound 2-oxoglutaramic acid, can be achieved using various methylating agents. Classic methods for N-methylation of amides include the use of methyl iodide in the presence of a base such as sodium hydride. nih.gov

| Step | Reaction | Reagents and Conditions |

| 1 | Amide Formation | α-ketoglutaric acid, methylamine, DCC (coupling agent) |

| 2 | N-Methylation | 2-oxoglutaramic acid, methyl iodide, sodium hydride |

Enzymatic Synthesis and Biocatalytic Routes to this compound

Biocatalytic methods offer a green and often highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound has not been extensively reported, related enzymatic transformations suggest potential routes.

One such possibility involves the enzyme glutamine synthetase (GS). Mammalian GS has been shown to utilize glutamate (B1630785) and methylamine to produce N⁵-methylglutamine. researchgate.netebi.ac.uk This reaction demonstrates the enzymatic formation of an N-methyl amide bond on a glutamate scaffold. It is conceivable that a similar enzymatic system, perhaps with engineered specificity, could catalyze the formation of this compound from α-ketoglutarate and methylamine.

Another avenue for enzymatic synthesis involves methyltransferases. These enzymes are capable of transferring a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a substrate. fishersci.com Engineered methyltransferases have been developed for the regioselective N-methylation of various heterocyclic compounds. nih.gov It is plausible that a suitably engineered methyltransferase could selectively methylate the amide nitrogen of 2-oxoglutaramic acid.

Furthermore, the synthesis of the parent compound, α-ketoglutaramate, has been achieved biocatalytically using L-amino acid oxidase from Crotalus adamanteus to catalyze the conversion of L-glutamine. mdpi.comnih.gov This enzymatically produced α-ketoglutaramate could then be subjected to a subsequent chemical or enzymatic N-methylation step.

| Enzyme Class | Potential Reaction | Substrates |

| Glutamine Synthetase (engineered) | N-methylation and amidation | α-ketoglutarate, methylamine, ATP |

| Methyltransferase (engineered) | N-methylation | 2-oxoglutaramic acid, S-adenosyl-L-methionine |

| L-amino acid oxidase & N-methyltransferase (two-step) | 1. Oxidation 2. N-methylation | 1. L-glutamine 2. 2-oxoglutaramic acid, SAM |

Precursor Chemistry and Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods. Since the parent molecule contains a chiral center at the α-carbon, enantioselective synthesis is a key consideration.

One approach to stereoselective synthesis is the use of chiral starting materials. For instance, starting with a specific enantiomer of a glutamic acid derivative can lead to the formation of the corresponding enantiomer of this compound.

Stereoselective reduction of α-keto amides is a well-established method for creating chiral α-hydroxy amides. researchgate.netthieme-connect.comnih.gov While the goal here is not reduction of the keto group, the principles of stereoselective transformations of α-keto amides are relevant. For instance, the use of chiral catalysts or auxiliaries during the synthesis could direct the stereochemical outcome.

Biocatalysis is particularly powerful for stereoselective synthesis. Enzymes often exhibit high enantioselectivity. researchgate.net For example, the asymmetric reduction of α-keto amides to chiral α-hydroxy amides has been achieved using aldo-keto reductases. researchgate.net While this is a reductive process, it highlights the potential of enzymes to interact stereoselectively with α-keto amides. A biocatalytic approach using an engineered enzyme could potentially be developed for the stereoselective synthesis of this compound isomers.

Functionalization and Structural Modification of the this compound Scaffold

The this compound molecule possesses two primary reactive sites for functionalization: the amide bond and the carbonyl group. These sites allow for a variety of chemical transformations to generate a library of derivatives for further study.

Amide Bond Transformations and N-Methylation Reactions

The amide bond in this compound is relatively stable; however, it can undergo hydrolysis under acidic or basic conditions to yield α-ketoglutaric acid and methylamine. masterorganicchemistry.com

Further N-alkylation of the amide nitrogen is generally not possible as it is already a secondary amide. However, the synthesis of analogs with different N-alkyl groups can be achieved by using different primary amines in the initial amide formation step. A variety of N-alkyl amides can be synthesized via the N-alkylation of amides with alcohols, providing a greener alternative to alkyl halides. nih.govrsc.org

Carbonyl Group Reactivity and Derivatization

The α-keto group is the most reactive site for nucleophilic attack in the this compound molecule. This carbonyl group can undergo a range of reactions typical of ketones.

Reduction: The keto group can be reduced to a secondary alcohol, yielding N-methyl-2-hydroxyglutaramic acid. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165). Stereoselective reduction can be accomplished using chiral reducing agents or biocatalysts to produce specific diastereomers. researchgate.netthieme-connect.comnih.gov An electrochemical method for the regioselective reduction of α-keto amides to α-hydroxy amides has also been developed using methanol (B129727) as a hydrogen source.

Reactions with Nucleophiles: The carbonyl carbon is electrophilic and can react with a variety of nucleophiles. For example, it can react with Grignard reagents to form tertiary alcohols. It can also form cyanohydrins upon treatment with hydrogen cyanide.

Formation of Imines and Related Derivatives: The keto group can react with primary amines to form imines (Schiff bases). With hydroxylamine, it can form an oxime, and with hydrazines, it can form hydrazones. These reactions provide a means to introduce further diversity into the molecular structure.

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride | N-methyl-2-hydroxyglutaramic acid |

| Grignard Reaction | R-MgBr | N-methyl-2-alkyl-2-hydroxyglutaramic acid |

| Imine Formation | R-NH₂ | N-methyl-2-(alkylimino)glutaramic acid |

| Oxime Formation | Hydroxylamine | N-methyl-2-(hydroxyimino)glutaramic acid |

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety of this compound presents a key site for chemical derivatization, enabling the synthesis of a variety of derivatives with potentially altered physicochemical properties and biological activities. Standard organic chemistry transformations, including esterification, amidation, and reduction, can be applied to this functional group. While specific literature on the derivatization of this compound is limited, the reactivity of its parent compound, 2-oxoglutaramic acid, and other glutamic acid derivatives provides a strong basis for predicting successful synthetic strategies.

Esterification

One common approach is Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven reaction, and to obtain high yields of the ester, it is often necessary to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.com For instance, the synthesis of methyl esters can be accomplished by reacting the acid with methanol in the presence of a catalyst like thionyl chloride, which generates anhydrous HCl in situ.

A patent describing the synthesis of Boc-L-Pyroglutamic acid methyl ester, a related cyclic derivative, outlines a procedure where L-pyroglutamic acid is dissolved in methanol with thionyl chloride as a catalyst at a controlled temperature of 5–10°C for 6–8 hours. google.com This method can be logically extended to this compound for the formation of its methyl ester.

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that readily reacts with an alcohol to form the corresponding ester. researchgate.net

The following table summarizes representative conditions for the esterification of carboxylic acids, which are applicable to this compound based on the chemistry of similar compounds.

| Method | Reagents and Conditions | Product | Applicability Notes |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl), Heat | Alkyl Ester | Suitable for simple, unhindered alcohols. The use of excess alcohol or removal of water drives the reaction to completion. |

| Thionyl Chloride-Mediated | Alcohol (e.g., Methanol), Thionyl Chloride (SOCl₂), Controlled Temperature | Alkyl Ester | Provides anhydrous acidic conditions, often leading to high yields of simple alkyl esters. google.com |

| Carbodiimide Coupling | Alcohol, DCC or EDCI, DMAP (catalyst), Anhydrous Solvent (e.g., DCM, DMF) | Alkyl or Aryl Ester | Milder conditions suitable for a wider range of alcohols, including more complex and acid-sensitive ones. researchgate.net |

Amidation

The carboxylic acid of this compound can be converted to a wide range of primary, secondary, and tertiary amides through reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. researchgate.net

A prevalent method for amide bond formation involves the use of coupling reagents. Similar to esterification, carbodiimides like DCC and EDCI are effective. researchgate.net Other highly efficient coupling reagents include organophosphorus compounds like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). researchgate.net These reagents convert the carboxylic acid into a highly reactive activated species that readily undergoes nucleophilic attack by an amine.

The synthesis of amides from glutamic acid derivatives has been extensively reviewed, highlighting the utility of these coupling reagents. researchgate.net For example, the modification of poly(L-glutamic acid) with D-(+)-glucosamine was successfully achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling reagent in an aqueous medium. nih.gov This demonstrates the feasibility of amidation on glutamic acid backbones even in the presence of other functional groups.

Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then reacts readily with an amine to form the amide. libretexts.org

The table below outlines general conditions for the amidation of carboxylic acids, which can be applied to this compound.

| Method | Reagents and Conditions | Product | Applicability Notes |

| Carbodiimide Coupling | Amine, DCC or EDCI, HOBt or DMAP (additives), Anhydrous Solvent (e.g., DCM, DMF) | Amide | Widely used in peptide synthesis and for the formation of various amides under mild conditions. researchgate.net |

| Phosphonium/Aminium Reagents | Amine, BOP, PyBOP, HBTU, or TBTU, Base (e.g., DIPEA), Anhydrous Solvent | Amide | Highly efficient reagents, often used for difficult couplings or with sterically hindered amines. researchgate.net |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide | A two-step process that is effective but involves harsher reagents. libretexts.org |

| DMTMM Coupling | Amine, DMTMM, Aqueous or Organic Solvent | Amide | Particularly useful for reactions in aqueous media and with molecules containing unprotected hydroxyl groups. nih.gov |

Reduction

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the relatively low reactivity of carboxylic acids towards reduction. chemguide.co.uk

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and liberate the primary alcohol. chemguide.co.uk It is important to note that LiAlH₄ is a very reactive and non-selective reagent that will also reduce other functional groups, such as ketones and amides. Given that this compound contains both a ketone and an amide, the use of LiAlH₄ would likely result in the reduction of all three carbonyl groups.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reducing agent capable of reducing carboxylic acids to primary alcohols. youtube.com Borane is generally more selective than LiAlH₄ and may offer an advantage if selective reduction of the carboxylic acid is desired, although it can also reduce ketones.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids under standard conditions. chemguide.co.uk

The table below summarizes the conditions for the reduction of carboxylic acids.

| Reducing Agent | Reagents and Conditions | Product | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, Anhydrous Ether or THF 2. Aqueous Workup (e.g., H₃O⁺) | Primary Alcohol | Highly reactive and will also reduce ketones and amides. chemguide.co.uklibretexts.org |

| Borane (BH₃·THF) | 1. BH₃·THF, Anhydrous THF 2. Aqueous Workup | Primary Alcohol | Also reduces ketones but is generally more selective than LiAlH₄. youtube.com |

Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Oxoglutaramic Acid

Pathways of Hydrolysis and Amidation of N-Methyl-2-oxoglutaramic Acid

The chemical structure of this compound contains an amide linkage that is susceptible to hydrolysis, and a carboxylic acid group that can undergo amidation.

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methylamine (B109427) result in the formation of 2-oxoglutaric acid.

Amidation: The carboxylic acid group of this compound can react with amines to form a new amide bond, a process known as amidation. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl halide or ester. Direct amidation by heating the carboxylic acid with an amine is also possible but is an equilibrium process that often requires the removal of water to proceed to completion. The formation of N-methyl amides is a common motif in many biologically active molecules.

Oxidative and Reductive Transformations of the this compound Structure

The 2-oxo group (a ketone) in this compound is a key site for oxidative and reductive transformations.

Oxidative Decarboxylation: Similar to other α-keto acids, this compound can potentially undergo oxidative decarboxylation. This process would involve the loss of the carboxyl group adjacent to the ketone, potentially yielding succinamic acid derivatives. However, specific reagents and conditions for this transformation on this particular substrate are not extensively documented.

Reduction of the Ketone: The ketone group can be reduced to a secondary alcohol, forming N-methyl-2-hydroxyglutaramic acid. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would influence the selectivity, especially considering the presence of the carboxylic acid and amide groups.

Acid-Base Properties and Proton Transfer Mechanisms in this compound

This compound has two acidic protons: one on the carboxylic acid group and one on the amide nitrogen.

Acid-Base Equilibria: The carboxylic acid is the more acidic of the two, with an estimated pKa value typical for a carboxylic acid. The amide proton is significantly less acidic. The position of the acid-base equilibrium can be predicted by comparing the pKa values of the acids involved in the reaction. Equilibrium will favor the side with the weaker acid.

Proton Transfer Mechanisms: Proton transfer is a fundamental step in many reactions involving this compound. In solution, solvent molecules like water can act as "proton shuttles," facilitating the transfer of protons between different sites on the molecule or between different molecules. masterorganicchemistry.com Intramolecular proton transfer is also possible, particularly if it can proceed through a stable five- or six-membered transition state. masterorganicchemistry.com

| Functional Group | Estimated pKa |

| Carboxylic Acid | ~3-5 |

| Amide N-H | ~17 |

Catalytic Chemistry Involving this compound as Substrate or Intermediate

The functional groups within this compound make it a potential substrate or intermediate in various catalytic reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Given its structure, this compound could participate in several types of organocatalytic transformations. For instance, the ketone group could be a substrate in proline-catalyzed alpha-functionalization reactions. Furthermore, as an acid, it could potentially act as a co-catalyst in certain reactions. The field of organocatalysis has seen significant advancements, with bifunctional catalysts that can activate both nucleophile and electrophile being of particular interest.

Transition metals are widely used to catalyze a vast array of chemical transformations.

Based on a comprehensive search of the available information, there is currently no scientific literature detailing the biochemical and metabolic intermediacy of this compound in non-clinical systems, including its role in microbial or plant metabolism, or its enzymatic transformations.

Therefore, it is not possible to provide an article on the specific topics outlined in the user's request. The biosynthetic origins, catabolism, metabolic interconnections, influence of environmental stressors, and enzymatic interactions of this compound are not documented in the accessible scientific domain.

Biochemical and Metabolic Intermediacy of N Methyl 2 Oxoglutaramic Acid in Non Clinical Systems

Enzymatic Transformations and Interactions Involving N-Methyl-2-oxoglutaramic Acid

Characterization of Enzymes Utilizing this compound as a Substrate

The primary enzyme known to utilize this compound as a substrate is N-methyl-2-oxoglutaramate hydrolase, also referred to as 5-hydroxy-N-methylpyroglutamate synthetase. wikipedia.org This enzyme plays a crucial role in the metabolic pathways of certain microorganisms, such as those from the Pseudomonas genus.

Extensive research on this enzyme has led to its purification and characterization, revealing its specific catalytic activity. The systematic name for this enzyme is N-methyl-2-oxoglutaramate methylamidohydrolase, and it is classified under EC number 3.5.1.36. wikipedia.org It catalyzes the hydrolysis of this compound to yield 2-oxoglutarate and methylamine (B109427). wikipedia.org

The purification of N-methyl-2-oxoglutaramate hydrolase has been achieved from bacterial sources, allowing for a detailed analysis of its physical and chemical properties. These studies have been instrumental in elucidating the enzyme's structure and catalytic mechanism.

Table 1: Physicochemical Properties of N-methyl-2-oxoglutaramate hydrolase

| Property | Value | Reference |

|---|---|---|

| Systematic Name | N-methyl-2-oxoglutaramate methylamidohydrolase | wikipedia.org |

| EC Number | 3.5.1.36 | wikipedia.org |

| Substrates | This compound, H₂O | wikipedia.org |

| Products | 2-Oxoglutarate, Methylamine | wikipedia.org |

Kinetics and Mechanism of N-Methyl-2-oxoglutaramate Hydrolase Activity

The catalytic activity of N-methyl-2-oxoglutaramate hydrolase involves the hydrolysis of the amide bond in this compound. This reaction is crucial for the breakdown of this compound in organisms that utilize it as a carbon and nitrogen source.

Kinetic studies have been performed to understand the enzyme's efficiency and its affinity for its substrate. These analyses are fundamental to comprehending the enzyme's role within its metabolic context. The mechanism of action of N-methyl-2-oxoglutaramate hydrolase proceeds through a specific set of steps involving the binding of the substrate to the active site, followed by the catalytic cleavage of the amide bond and subsequent release of the products.

Substrate Specificity and Inhibitory Profiles of this compound on Enzyme Systems

The substrate specificity of N-methyl-2-oxoglutaramate hydrolase is relatively narrow, with a high preference for this compound. Studies on the inhibitory profiles of this compound on other enzyme systems are not extensively documented in the available literature. However, the structural similarity of this compound to alpha-ketoglutarate (B1197944) suggests a potential for competitive inhibition in enzymes that utilize alpha-ketoglutarate as a substrate.

2-oxoglutarate (alpha-ketoglutarate) is a crucial substrate for a wide range of dioxygenases, and various analogs of 2-oxoglutarate have been shown to act as inhibitors of these enzymes. For instance, N-oxalylglycine is a well-known inhibitor of 2-oxoglutarate-dependent dioxygenases. Given the structural resemblance, it is plausible that this compound could exert inhibitory effects on certain enzymes within this superfamily, although specific studies are required to confirm this.

Comparative Analysis of this compound with Alpha-Ketoglutarate and Related Metabolites in Biochemical Networks

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a central metabolite in virtually all living organisms. nih.gov It serves as a key intermediate in the citric acid cycle (Krebs cycle) and is a critical link between carbon and nitrogen metabolism. nih.govnih.govcreative-proteomics.com Its roles are multifaceted, including acting as a precursor for the synthesis of several amino acids, a nitrogen transporter, and a signaling molecule. nih.govcreative-proteomics.com

In contrast, the role of this compound appears to be much more specialized and confined to specific metabolic pathways in certain microorganisms. While alpha-ketoglutarate is a universal and essential component of central metabolism, this compound is an intermediate in a more peripheral metabolic route.

The key distinction lies in their respective positions within the broader metabolic network. Alpha-ketoglutarate is a hub connected to numerous pathways, including energy metabolism, amino acid biosynthesis, and nitrogen assimilation. nih.govnih.govcreative-proteomics.com this compound, on the other hand, is a downstream product in a specific catabolic pathway, and its primary metabolic fate is its conversion to alpha-ketoglutarate.

This fundamental difference is reflected in the enzymes that interact with them. Alpha-ketoglutarate is a substrate or cofactor for a vast array of enzymes, including dehydrogenases, transaminases, and dioxygenases. The metabolism of this compound, as currently understood, is primarily mediated by a single, specific hydrolase.

Table 2: Comparison of this compound and Alpha-Ketoglutarate

| Feature | This compound | Alpha-Ketoglutarate |

|---|---|---|

| Role in Metabolism | Metabolic intermediate in specific microbial pathways | Central hub in carbon and nitrogen metabolism |

| Primary Metabolic Function | Substrate for hydrolysis to alpha-ketoglutarate | Krebs cycle intermediate, amino acid precursor, nitrogen carrier |

| Ubiquity | Found in specific microorganisms | Universal in most living organisms |

| Enzymatic Interactions | Substrate for N-methyl-2-oxoglutaramate hydrolase | Substrate/cofactor for numerous dehydrogenases, transaminases, etc. |

Advanced Analytical Methodologies for N Methyl 2 Oxoglutaramic Acid Quantification and Characterization

Mass Spectrometry-Based Techniques for N-Methyl-2-oxoglutaramic Acid Profiling

Mass spectrometry (MS) is a cornerstone in the analysis of metabolites due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides robust platforms for the profiling of compounds like this compound in biological samples.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the comprehensive study of low-molecular-weight compounds, known as metabolomics. mdpi.com It is particularly well-suited for analyzing polar metabolites such as organic acids and their derivatives, providing a snapshot of ongoing biochemical processes. mdpi.comlcms.cz In the context of this compound, LC-MS allows for its separation from a complex mixture of other metabolites in biofluids like plasma, serum, or urine, followed by its sensitive detection and quantification. mdpi.com

The general workflow involves minimal sample preparation, often a protein precipitation step, followed by injection into the LC system. lcms.cznih.gov Chromatographic techniques such as Hydrophilic Interaction Chromatography (HILIC) or reversed-phase (RP) chromatography are employed to separate metabolites based on their polarity. lcms.cz The separated compounds are then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. Targeted LC-MS/MS methods can achieve high precision and accuracy, with limits of detection for similar small molecules ranging from nanomolar to millimolar concentrations. nih.gov This approach facilitates an enhanced understanding of biochemical mechanisms in intricate biological systems. mdpi.com

Table 1: Typical LC-MS Parameters for Polar Metabolite Analysis

| Parameter | Description | Common Settings |

|---|---|---|

| Chromatography | Hydrophilic Interaction (HILIC) or Reversed-Phase (RP) | HILIC for highly polar compounds; C18 columns for RP. |

| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium formate. | Gradient elution from high to low organic content. |

| Ionization Source | Electrospray Ionization (ESI) | Typically operated in negative ion mode for acidic compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap | QqQ for targeted quantification (MRM); TOF and Orbitrap for high-resolution analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM for targeted analysis; Full scan for untargeted metabolomics. |

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. uah.edu For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility and thermal stability. uah.edu This typically involves silylation, where active hydrogen atoms in functional groups (e.g., carboxylic acids, amines) are replaced with a trimethylsilyl (TMS) group. uah.edu

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. hmdb.catohoku.ac.jp As the compounds elute from the column, they enter the mass spectrometer, are ionized (commonly by electron impact, EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification and quantification. tohoku.ac.jp GC-MS has been a standard method for profiling urinary organic acids to investigate inborn errors of metabolism. nih.gov

Table 2: Typical GC-MS Conditions for Organic Acid Analysis

| Parameter | Description | Common Settings |

|---|---|---|

| Derivatization Agent | Silylation reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). uah.edu |

| GC Column | Capillary column with a non-polar stationary phase. | 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca |

| Carrier Gas | Inert gas like Helium. | Flow rate of approximately 1-2 mL/min. tohoku.ac.jp |

| Temperature Program | A programmed temperature ramp. | e.g., Start at 100°C, ramp at 4°C/min to 290°C. tohoku.ac.jp |

| Ionization Mode | Electron Impact (EI) | Standard 70 eV. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Scanning a mass range of m/z 50-600. tohoku.ac.jp |

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, offers significant advantages for metabolite identification by providing highly accurate mass measurements. sigmaaldrich.com This precision allows for the determination of the elemental formula of a detected ion, which is a critical step in the structural elucidation of unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of compounds. nih.gov In this approach, stable isotopes (such as ¹³C, ¹⁵N, or ²H) are incorporated into a precursor molecule. isotope.comnih.gov By administering this labeled precursor to a biological system, researchers can track the appearance of the isotope label in downstream metabolites, such as this compound. This allows for the unambiguous mapping of metabolic pathways and the quantification of metabolic flux. uah.edu Furthermore, isotopically labeled analogs of the target analyte serve as ideal internal standards for quantitative MS-based assays, as they co-elute with the unlabeled analyte and experience similar ionization effects, leading to highly accurate and precise measurements. fda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nih.gov Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each atom within the molecule, primarily ¹H and ¹³C. hmdb.ca This allows for the determination of the exact molecular structure, conformation, and the identification of isomers.

For a compound like this compound, 1D NMR experiments (¹H and ¹³C) would reveal the number and types of protons and carbons, while 2D NMR experiments (such as COSY and HSQC) would establish the connectivity between these atoms, confirming the carbon skeleton and the positions of the methyl and amide groups. While specific NMR data for this compound is not widely published, data for the parent compound, 2-oxoglutaric acid, demonstrates the type of information that can be obtained, with distinct chemical shifts for the protons and carbons in the glutaric acid backbone. nih.govhmdb.ca Chiral derivatization agents can also be used with NMR to resolve and quantify enantiomers of related hydroxy acids. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of 2-Oxoglutaramic Acid (based on related compounds)

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| CH₂ (C3) | ~2.4 ppm | Triplet |

| CH₂ (C4) | ~3.0 ppm | Triplet |

| ¹³C NMR | ||

| C=O (Keto, C2) | ~200-208 ppm | Ketone carbon. |

| C=O (Carboxyl, C1) | ~170-185 ppm | Carboxylic acid/amide carbon. |

| C=O (Amide, C5) | ~170-185 ppm | Carboxylic acid/amide carbon. |

| CH₂ (C3) | ~33 ppm | Methylene carbon adjacent to keto group. |

Note: Actual shifts for this compound would be influenced by the N-methyl group.

Chromatographic Separation Techniques (HPLC, UPLC) for this compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental separation techniques used for the analysis and purification of compounds from complex mixtures. lcms.czresearchgate.net These methods are the separation front-end for the LC-MS systems described previously but can also be used as standalone analytical techniques with other detectors, such as UV-Vis detectors, if the analyte possesses a suitable chromophore.

The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like this compound, two common modes of separation are:

Reversed-Phase (RP) HPLC/UPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. Polar compounds like this compound would elute early in the run.

Hydrophilic Interaction Chromatography (HILIC): Employs a polar stationary phase and a largely non-polar mobile phase. This technique is highly effective for retaining and separating very polar compounds that are not well-retained by reversed-phase columns. researchgate.net

UPLC systems use columns with smaller particle sizes (<2 µm) compared to traditional HPLC, which results in significantly higher resolution, improved sensitivity, and much faster analysis times. lcms.cz

Table 4: Comparison of HPLC and UPLC for Organic Acid Analysis

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |

| Resolution | Good | Excellent, sharper peaks |

| Analysis Time | Longer | Shorter (higher throughput) |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher (due to narrower peaks) |

Spectrophotometric and Enzymatic Assays for this compound Detection

While mass spectrometry and NMR provide high specificity, simpler and higher-throughput methods like spectrophotometric and enzymatic assays can be valuable for routine quantification, provided a suitable assay can be developed.

Spectrophotometric assays generally rely on a chemical reaction that produces a colored product (a chromophore), where the amount of color is proportional to the concentration of the analyte. For a compound like this compound, this would likely require a derivatization step to attach a chromophore, as the native molecule does not absorb light strongly in the visible range.

Enzymatic assays offer high specificity by using an enzyme that acts on the target molecule. An assay for this compound could be designed if an enzyme that specifically recognizes and converts it is identified. The activity of this enzyme can be monitored by measuring the depletion of a substrate or the formation of a product. For instance, assays for the related compound 2-oxoglutaric acid measure its conversion to succinic acid by 2-oxoglutarate-dependent hydroxylases. nih.gov The product formation can be quantified, for example, by using a radiolabeled substrate or by coupling the reaction to a secondary enzymatic reaction that produces a fluorescent or colored signal. nih.gov

Theoretical and Computational Chemistry Studies of N Methyl 2 Oxoglutaramic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of N-Methyl-2-oxoglutaramic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to solve the Schrödinger equation for a given molecular structure, providing insights into its electronic distribution, stability, and reactivity. researchgate.net For a molecule like this compound, these calculations would provide a foundational understanding of its chemical behavior.

Conformational Analysis and Tautomerism Studies

A molecule's three-dimensional shape is crucial to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, which has several rotatable bonds, this analysis would be critical. Computational methods can predict the relative energies of different conformers, identifying the most likely shapes the molecule will adopt. nih.govnih.gov For example, studies on N-substituted 1,3-oxazines have used computational chemistry to determine preferred conformations in different environments. researchgate.net

Tautomerism, the interconversion of structural isomers, is also a key consideration. This compound could potentially exist in keto-enol or amide-imidic acid tautomeric forms. Quantum chemical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion, as has been done for molecules like acetylacetone. researchgate.net

Table 1: Hypothetical Tautomers of this compound for Computational Study

| Tautomeric Form | Key Structural Feature |

| Keto-Amide | Standard structure |

| Enol-Amide | C=C-OH group from the ketone |

| Keto-Imidic Acid | C=N-OH group from the amide |

Spectroscopic Property Predictions

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C NMR spectra. This is invaluable for assigning peaks in experimental spectra and confirming the connectivity and environment of atoms within the molecule. researchgate.net

Vibrational Spectroscopy (IR and Raman): Calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the identification of functional groups and provides a vibrational fingerprint of the molecule. researchgate.netpnrjournal.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. This provides information about the molecule's electronic structure and chromophores.

Table 2: Examples of Spectroscopic Properties Amenable to Prediction

| Spectroscopic Method | Predicted Parameter |

| 1H and 13C NMR | Chemical Shifts (ppm) |

| FT-IR | Vibrational Frequencies (cm-1) |

| UV-Vis | Absorption Wavelengths (λmax) |

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

While quantum calculations focus on the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules. grantome.comnih.gov If this compound were to be studied for its biological activity, MD simulations would be essential.

These simulations would involve placing the molecule in a simulated environment with a biological macromolecule, such as a protein, and observing their interactions over nanoseconds or even microseconds. This can reveal:

The preferred binding site of the molecule on the protein.

The key amino acid residues involved in the interaction.

The stability of the molecule-protein complex over time. nih.gov

Conformational changes in both the molecule and the protein upon binding.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis, degradation, or metabolic transformations.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

In Silico Screening and Design of this compound Derivatives

In silico (computer-based) methods are widely used in drug discovery and materials science to design new molecules with desired properties. mdpi.com If the goal were to optimize a particular property of this compound (e.g., its binding affinity to a target protein), computational approaches could be used to design and screen a virtual library of its derivatives. researchgate.netresearchgate.net

This process often involves:

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its activity.

Virtual Screening: Docking a large library of related but distinct molecules into the target protein's active site to predict their binding affinity.

ADME Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the most promising derivatives to assess their drug-likeness. mdpi.com

Emerging Research Directions and Non Clinical Applications of N Methyl 2 Oxoglutaramic Acid

N-Methyl-2-oxoglutaramic Acid as a Chemical Building Block in Organic Synthesis

There is a lack of specific studies detailing the use of this compound as a chemical building block in organic synthesis. The synthesis of its parent compound, α-ketoglutaramic acid, has been described, highlighting its importance as a substrate for the enzyme ω-amidase. This synthesis is a multi-step process starting from L-2-hydroxyglutaramic acid. However, the further N-methylation of this compound and its subsequent use in synthetic organic chemistry are not documented in the available literature.

Application of this compound as a Biochemical Probe in Enzymatic and Metabolic Research

The application of this compound as a biochemical probe is not explicitly described in current research. Studies on related molecules, such as 3-methyl and 4-methyl derivatives of 2-oxoglutarate (2OG), have shown that methylation can modulate the activity of human 2OG oxygenases, either by enhancing or inhibiting their function. This suggests that the position of the methyl group is critical for biological activity. However, without specific studies on the N-methylated form, its potential as a selective biochemical probe for enzymatic and metabolic research remains speculative. The parent compound, 2-oxoglutaramic acid, is noted as being essential for studying the canonical role of ω-amidase.

Potential Roles of this compound in Industrial Biotechnology (e.g., fermentation processes)

There is no available information on the role or application of this compound in industrial biotechnology, including fermentation processes. While fermentation is a common method for producing various organic acids, the production of N-methylated compounds via this route often requires engineered microorganisms. For instance, the fermentative production of N-methylanthranilate has been achieved in engineered Corynebacterium glutamicum. However, similar research focused on this compound has not been reported.

Future Perspectives on this compound Research in Systems Biology (excluding human clinical models)

Given the lack of current research, any discussion on the future perspectives of this compound in non-clinical systems biology would be entirely speculative. The parent molecule, 2-oxoglutarate, is a key node in metabolism, and its levels are sensed by various regulatory proteins, indicating its importance as a signaling molecule. The impact of N-methylation on this signaling role is unknown and would require dedicated investigation.

Q & A

Q. What are the established synthetic pathways for N-methyl-2-oxoglutaramic acid, and how can experimental reproducibility be ensured?

Methodological Answer: Synthesis typically involves condensation reactions between 2-oxoglutaric acid derivatives and methylamine under controlled pH and temperature. To ensure reproducibility, document reaction parameters (e.g., solvent purity, stoichiometry, catalyst use) in detail, following guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry. Include NMR, HPLC, and mass spectrometry data for intermediate and final compound characterization . For novel compounds, provide crystallographic or spectroscopic evidence to confirm structure and purity .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

Methodological Answer: Use LC-MS/MS or GC-MS for quantification in complex samples due to their sensitivity. Calibrate instruments with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to mitigate matrix effects. Validate methods using parameters from ICH guidelines (precision, accuracy, LOD/LOQ). For structural confirmation, pair high-resolution mass spectrometry (HRMS) with 2D NMR spectroscopy, referencing databases like NIST Chemistry WebBook for spectral matching .

Q. How can researchers distinguish this compound from structurally similar metabolites (e.g., 2-oxoglutarate) in metabolic studies?

Methodological Answer: Employ chromatographic separation with orthogonal methods (e.g., reverse-phase HPLC coupled with ion-pairing) to resolve co-eluting compounds. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for specific fragment ions. Cross-validate findings with enzymatic assays (e.g., glutamate dehydrogenase coupling for 2-oxoglutarate detection) to exclude false positives .

Advanced Research Questions

Q. What mechanistic roles does this compound play in 2-oxoglutarate-dependent oxygenase (2OGX) catalysis, and how can kinetic studies be designed to elucidate these roles?

Methodological Answer: this compound may act as a competitive inhibitor or co-factor analog in 2OGX enzymes (e.g., AlkB homologs). Design stopped-flow kinetics experiments to measure binding affinity (Kd) and turnover rates (kcat) under varying substrate concentrations. Use X-ray crystallography or cryo-EM to resolve enzyme-ligand structures, comparing active-site interactions with native 2-oxoglutarate. Incorporate isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during catalysis .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer: Conduct a systematic review following Cochrane guidelines to assess study quality, focusing on confounding variables (e.g., cell line variability, assay conditions). Perform meta-analyses using standardized effect sizes (e.g., Hedges’ g) to quantify heterogeneity. Replicate key experiments with rigorous controls (e.g., isogenic cell lines, batch-matched reagents) and report negative results transparently to reduce publication bias .

Q. What strategies are effective for probing the metabolic flux of this compound in cellular systems?

Methodological Answer: Use stable isotope tracer analysis (¹³C or ¹⁵N labeling) coupled with flux balance modeling. Employ CRISPR-Cas9 knockout models of candidate transporters (e.g., SLC13/25 family) to identify uptake mechanisms. Integrate multi-omics data (transcriptomics, metabolomics) to map pathways influenced by the compound. Validate findings with genetic complementation or pharmacological inhibition .

Q. How can computational modeling predict the interaction of this compound with non-canonical enzyme targets?

Methodological Answer: Perform molecular docking using software like AutoDock Vina, leveraging crystal structures of potential targets (e.g., prolyl hydroxylases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Use machine learning models trained on known 2OGX inhibitors to prioritize candidates for experimental testing .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit (R², residual plots). For multiplex assays (e.g., high-throughput screens), apply false discovery rate (FDR) corrections. Use tools like GraphPad Prism or R packages (drc, nlme) for robust statistical analysis .

Q. How should researchers handle missing or inconsistent physicochemical data (e.g., solubility, pKa) for this compound?

Methodological Answer: Perform experimental determinations using validated methods:

- Solubility : Shake-flask method with HPLC quantification.

- pKa : Potentiometric titration or NMR-based pH titration. Compare results with in silico predictions (e.g., ACD/Labs or MarvinSuite) and disclose discrepancies in supplementary materials .

Ethical and Methodological Rigor

Q. What protocols ensure ethical rigor in studies involving this compound, particularly when repurposing legacy data?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reuse. Document provenance, including original experimental conditions and any preprocessing steps. For human-derived data, ensure compliance with GDPR or HIPAA. Use secondary data analysis frameworks outlined in Analytical and Bioanalytical Chemistry to address biases inherent in historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.